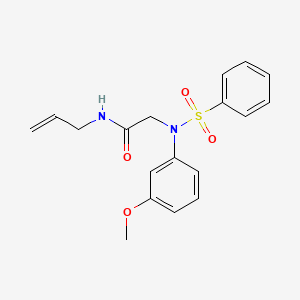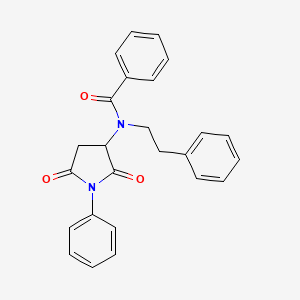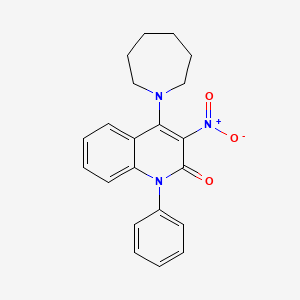
N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as AMG 487, is a small molecule antagonist of the chemokine receptor CXCR3. CXCR3 is a G protein-coupled receptor that is expressed on T cells, natural killer cells, and some B cells. It is involved in the recruitment of immune cells to sites of inflammation and is implicated in the pathogenesis of several autoimmune diseases and cancer.
Mechanism of Action
N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 487 binds to the extracellular domain of CXCR3 and blocks the binding of CXCL9, CXCL10, and CXCL11. This prevents the activation of downstream signaling pathways that are involved in cell migration and inflammation. In addition, this compound 487 can induce the internalization and degradation of CXCR3, which further reduces its surface expression and function.
Biochemical and Physiological Effects:
This compound 487 has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound 487 can inhibit the production of pro-inflammatory cytokines such as interferon-gamma and tumor necrosis factor-alpha. In addition, this compound 487 can reduce the activation of T cells and natural killer cells. In vivo studies have shown that this compound 487 can reduce the infiltration of immune cells into inflamed tissues and inhibit the development of autoimmune diseases and cancer.
Advantages and Limitations for Lab Experiments
N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 487 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a high affinity and specificity for CXCR3, which makes it a useful tool for studying the role of CXCR3 in immune cell migration and inflammation. However, there are also some limitations to using this compound 487 in lab experiments. It is a potent inhibitor of CXCR3 and can completely block its function, which may not reflect the physiological role of CXCR3 in vivo. In addition, the effects of this compound 487 may be cell type-specific and may vary depending on the experimental conditions.
Future Directions
There are several future directions for the research on N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 487. One direction is to investigate its potential therapeutic applications in other autoimmune diseases and cancer types. Another direction is to study the role of CXCR3 in the immune response to viral infections and to develop CXCR3 inhibitors as antiviral agents. In addition, there is a need to develop more selective CXCR3 inhibitors that can target specific signaling pathways and cell types. Finally, the development of CXCR3 imaging agents can provide a non-invasive tool for monitoring CXCR3 expression and function in vivo.
Synthesis Methods
N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 487 was first synthesized by scientists at Amgen Inc. The synthesis method involves the reaction of N~1~-allyl-N~2~-(3-methoxyphenyl)glycinamide with phenylsulfonyl chloride in the presence of triethylamine. The product is then purified by column chromatography to obtain this compound 487 with a purity of over 95%.
Scientific Research Applications
N~1~-allyl-N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 487 has been extensively studied for its potential therapeutic applications in autoimmune diseases and cancer. In vitro studies have shown that this compound 487 inhibits the migration of T cells and natural killer cells towards the chemokines CXCL9, CXCL10, and CXCL11, which are ligands for CXCR3. In vivo studies in animal models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis have shown that this compound 487 can reduce inflammation and disease severity. In addition, preclinical studies in animal models of cancer have shown that this compound 487 can inhibit tumor growth and metastasis.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-3-12-19-18(21)14-20(15-8-7-9-16(13-15)24-2)25(22,23)17-10-5-4-6-11-17/h3-11,13H,1,12,14H2,2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCGAVOUVXVEGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)NCC=C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-4-methyl-1-{2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5010415.png)
![methyl 4-[2-(anilinocarbonyl)hydrazino]-4-oxobutanoate](/img/structure/B5010419.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)azocane](/img/structure/B5010424.png)
![N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]isonicotinamide](/img/structure/B5010430.png)
![5-[(4-isobutoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5010441.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B5010444.png)
![7-amino-2-bromo-10,11,12,13-tetrahydrochromeno[4,3-d]cyclohepta[b]pyridin-6(9H)-one](/img/structure/B5010451.png)

![2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]thio}-N-methylacetamide](/img/structure/B5010476.png)

![4-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5010482.png)

![4-{3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5010508.png)
![2,3,4,5-tetrabromo-6-({[4-(methoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5010515.png)